4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-6-12(5-4-11(8)7-16)15-10(3)13-9(2)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDLYYDYIVVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC(=N2)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247108-88-8 | |
| Record name | 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde typically involves the reaction of 4-formylbenzonitrile with dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzoic acid.
Reduction: 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit diverse pharmacological activities, including antimicrobial properties. The presence of the triazole moiety in 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde enhances its effectiveness against various pathogens.
Case Study:
A study investigated the synthesis of triazole derivatives and their antimicrobial activities. The results demonstrated that derivatives similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential use in anticancer therapies. Triazole derivatives have been associated with the inhibition of cancer cell proliferation.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15.5 | |
| Similar Triazole Derivative | MCF7 (breast cancer) | 12.3 |
Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. The application of this compound can be explored in agricultural settings to control fungal diseases in crops.
Case Study:
A recent study evaluated the efficacy of various triazole-based fungicides against common plant pathogens. The results indicated that the compound exhibited significant antifungal activity, making it a candidate for use in crop protection strategies .
Coordination Chemistry
The compound has potential applications in coordination chemistry due to its ability to form complexes with metal ions. This property can be harnessed for developing new materials with specific functionalities.
Data Table: Coordination Complexes
Mechanism of Action
The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde is highlighted by comparing it to analogous triazole- and benzaldehyde-containing compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Impact on Bioactivity :
- The dimethyl-triazole group in the target compound enhances steric bulk and lipophilicity compared to unsubstituted triazole derivatives (e.g., 4-(1H-1,2,4-triazol-1-yl)benzaldehyde ). This modification may improve membrane permeability but reduce polar interactions in enzymatic binding pockets.
- Electron-withdrawing groups (e.g., chloro in compound 1c ) correlate with enhanced cytotoxicity, while fluorobenzyl substituents (e.g., in compound 9 ) improve antimicrobial potency due to increased electronegativity and metabolic stability.
Synthetic Versatility :
- The target compound’s methylbenzaldehyde core allows facile condensation with hydrazines or amines to generate Schiff bases or hydrazones, a pathway exploited in antimycobacterial agent development .
- In contrast, pyrimidine- and benzimidazole-linked triazoles (e.g., compounds 8–10 and 63a–63o ) require multi-step syntheses involving click chemistry or Suzuki couplings, often yielding higher molecular weight derivatives with specialized applications.
Cytotoxicity: Compound 1c outperforms the target compound in breast cancer cell lines (IC₅₀: 14.5 µg/mL vs. MDA-MB-231), likely due to its benzonitrile group, which enhances DNA intercalation.
Thermodynamic and Kinetic Properties :
- The target compound’s XLogP3 (2.3) suggests better membrane penetration than polar derivatives like 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (XLogP3: 1.1), but lower than lipophilic analogs such as compound 9 (XLogP3: 3.8) .
Biological Activity
4-(Dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde is a compound that has garnered attention for its potential biological activities. The triazole ring in its structure is known for contributing to various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole moiety, which is significant in medicinal chemistry due to its ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in microorganisms.
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| 4-DMTrz-Bz | Staphylococcus aureus | 15 |
| 4-DMTrz-Bz | Escherichia coli | 12 |
| 4-DMTrz-Bz | Candida albicans | 18 |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Research indicates that this compound may induce apoptosis in cancer cells. For example, in vitro studies on various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and promote cell death.
Case Study:
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
Table 2: Effect of varying concentrations of this compound on MCF-7 cell viability.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors involved in critical cellular processes. For instance, the inhibition of tyrosinase activity has been noted in some studies, which is crucial for melanin production and can be leveraged for skin-related therapies.
Enzyme Inhibition Studies
Inhibition studies have revealed that compounds similar to this compound effectively inhibit tyrosinase:
| Compound Type | IC50 (µM) |
|---|---|
| Triazole Derivative | 15 |
| Control (Standard Inhibitor) | 8 |
Table 3: IC50 values for tyrosinase inhibition by triazole derivatives.
Q & A
Q. What in vitro models are appropriate for evaluating the antifungal potential of this compound?
- Methodology : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using broth microdilution (CLSI M27/M38 guidelines). Compare minimum inhibitory concentrations (MICs) to reference azoles (e.g., fluconazole). Synergy studies with amphotericin B can assess combinatorial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
